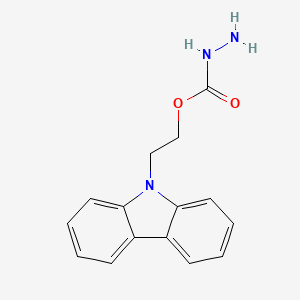![molecular formula C19H29NO2 B14233930 N-{[4-(Propan-2-yl)cyclohexyl]methyl}-D-phenylalanine CAS No. 491827-58-8](/img/structure/B14233930.png)
N-{[4-(Propan-2-yl)cyclohexyl]methyl}-D-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[4-(Propan-2-yl)cyclohexyl]methyl}-D-phenylalanine is a chemical compound with the molecular formula C19H29NO2. It is a derivative of phenylalanine, an essential amino acid. This compound is known for its unique structure, which includes a cyclohexyl group substituted with a propan-2-yl group and a phenylalanine moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(Propan-2-yl)cyclohexyl]methyl}-D-phenylalanine typically involves the following steps:
Formation of the Cyclohexyl Intermediate: The cyclohexyl group is first synthesized by reacting cyclohexanone with isopropylmagnesium bromide in the presence of a catalyst.
Coupling with Phenylalanine: The cyclohexyl intermediate is then coupled with D-phenylalanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process typically includes:
Bulk Synthesis: Large quantities of the starting materials are reacted in industrial reactors under controlled conditions.
Automated Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.
Quality Control: Rigorous quality control measures are implemented to verify the chemical composition and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-{[4-(Propan-2-yl)cyclohexyl]methyl}-D-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclohexyl or phenylalanine moieties are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Nucleophiles such as sodium azide (NaN3), sodium hydride (NaH)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives
Aplicaciones Científicas De Investigación
N-{[4-(Propan-2-yl)cyclohexyl]methyl}-D-phenylalanine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating metabolic disorders.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-{[4-(Propan-2-yl)cyclohexyl]methyl}-D-phenylalanine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, thereby influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Nateglinide: A D-phenylalanine derivative used as an antidiabetic agent.
Repaglinide: Another antidiabetic drug with a similar structure.
Mitiglinide: A compound with a similar mechanism of action as Nateglinide and Repaglinide.
Uniqueness
N-{[4-(Propan-2-yl)cyclohexyl]methyl}-D-phenylalanine is unique due to its specific structural features, such as the cyclohexyl group substituted with a propan-2-yl group. This unique structure may confer distinct biological and chemical properties, making it valuable for specific research and industrial applications.
Propiedades
Número CAS |
491827-58-8 |
|---|---|
Fórmula molecular |
C19H29NO2 |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
(2R)-3-phenyl-2-[(4-propan-2-ylcyclohexyl)methylamino]propanoic acid |
InChI |
InChI=1S/C19H29NO2/c1-14(2)17-10-8-16(9-11-17)13-20-18(19(21)22)12-15-6-4-3-5-7-15/h3-7,14,16-18,20H,8-13H2,1-2H3,(H,21,22)/t16?,17?,18-/m1/s1 |
Clave InChI |
BUXTYFLGTTWRBU-DAWZGUTISA-N |
SMILES isomérico |
CC(C)C1CCC(CC1)CN[C@H](CC2=CC=CC=C2)C(=O)O |
SMILES canónico |
CC(C)C1CCC(CC1)CNC(CC2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S)-6,6-Dimethyl-1-propyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B14233850.png)

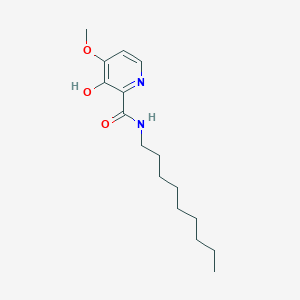
![N-[(6R)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine](/img/structure/B14233865.png)
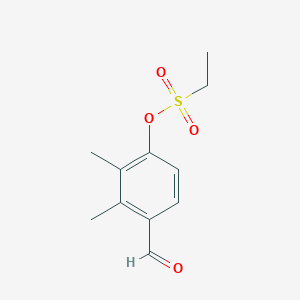


![Benzo[b]thiophen-6-amine, N-(3,4-dimethoxyphenyl)-2,3,5-trimethyl-](/img/structure/B14233882.png)
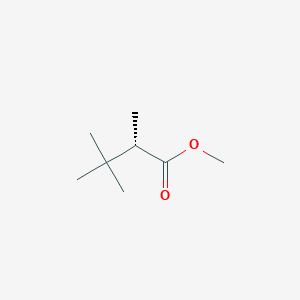
![1-Methyl-5-[2-(pyridin-4-yl)ethenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B14233895.png)
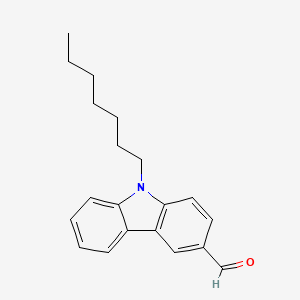
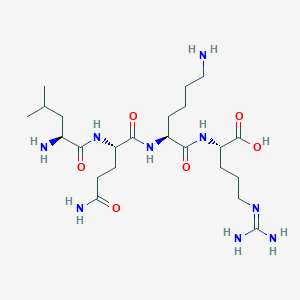
![2-({2-[(3-Cyanophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14233923.png)
